Penicillamine ethyl ester hydrochloride

Descripción general

Descripción

Penicillamine ethyl ester hydrochloride is a derivative of penicillamine, a well-known chelating agent used in the treatment of various medical conditions such as Wilson’s disease, cystinuria, and rheumatoid arthritis . This compound is characterized by its ability to form stable complexes with heavy metals, making it valuable in both medical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Penicillamine ethyl ester hydrochloride can be synthesized through the esterification of penicillamine with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Penicillamine ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group in penicillamine can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The ester group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Disulfides of penicillamine ethyl ester.

Reduction: Regeneration of the thiol form of penicillamine ethyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medical Applications

- Heavy Metal Chelation : Penicillamine ethyl ester hydrochloride is primarily utilized in the treatment of heavy metal poisoning, particularly in conditions like Wilson's disease, where it effectively chelates excess copper from the body. The thiol group in the compound binds to metal ions, facilitating their excretion .

- Autoimmune Disorders : The compound has been investigated for its therapeutic effects in autoimmune diseases such as rheumatoid arthritis and systemic sclerosis. Its ability to modulate immune responses may offer benefits in managing these conditions .

- Case Study : A clinical study explored the efficacy of penicillamine in patients with Wilson's disease, highlighting significant reductions in serum copper levels and improvements in liver function tests .

Chemical Applications

- Reagent in Organic Synthesis : In organic chemistry, this compound serves as a reagent for synthesizing various compounds and as a ligand in coordination chemistry. Its unique structure allows for diverse chemical reactions, including oxidation and nucleophilic substitution.

- Metal Ion Studies : The compound is employed in research involving metal ion chelation mechanisms, providing insights into metal-protein interactions and their biological implications.

Industrial Applications

- Metal Purification : In industrial settings, this compound is used for the purification of metals due to its chelating properties. It aids in removing impurities from metal solutions, enhancing product quality.

- Polymer Stabilization : The compound also finds applications as a stabilizer in polymer production, contributing to improved material properties and longevity.

Mecanismo De Acción

The mechanism of action of penicillamine ethyl ester hydrochloride involves its ability to chelate metal ions. The thiol group in the compound binds to metal ions, forming stable complexes that can be excreted from the body. This chelation process is particularly effective in removing excess copper in patients with Wilson’s disease . Additionally, the compound can modulate immune responses by inhibiting macrophages and decreasing the production of interleukin-1 (IL-1) and T-lymphocytes .

Comparación Con Compuestos Similares

Penicillamine ethyl ester hydrochloride can be compared with other similar compounds such as:

Penicillamine: The parent compound, primarily used in medical treatments.

D-penicillamine: The active enantiomer of penicillamine, known for its therapeutic effects.

Thiazolidine-4-carboxylic acid: A related compound with similar chelating properties.

Uniqueness: this compound is unique due to its esterified form, which can enhance its solubility and bioavailability compared to the parent compound. This modification can potentially improve its therapeutic efficacy and reduce side effects.

Actividad Biológica

Penicillamine ethyl ester hydrochloride is a derivative of penicillamine, a well-known chelating agent primarily used in the treatment of Wilson's disease and other conditions involving heavy metal toxicity. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

This compound has a thiol group that enables it to chelate metal ions effectively. The mechanism of action involves the formation of stable complexes with metal ions, facilitating their excretion from the body. This property is particularly significant in conditions like Wilson's disease, where excess copper accumulation poses health risks.

Chemical Structure

- Molecular Formula: C₉H₁₄ClN₃O₂S

- Molecular Weight: 235.74 g/mol

- Metal Chelation: The thiol group binds to metal ions (e.g., copper), forming soluble complexes that can be excreted renally.

- Reduction of Toxicity: By binding copper, penicillamine reduces its cellular toxicity, promoting the synthesis of metallothionein, which further mitigates copper-induced damage .

Biological Activity and Therapeutic Applications

The biological activity of this compound extends across several therapeutic areas:

- Wilson's Disease Treatment: It is primarily utilized to reduce copper levels in patients with Wilson's disease, enhancing urinary excretion of copper .

- Cystinuria Management: The compound helps in reducing cystine excretion by forming more soluble disulfide bonds with cysteine, thus preventing kidney stone formation .

- Rheumatoid Arthritis: It exhibits immunosuppressive effects by inhibiting macrophage activity and decreasing T-lymphocyte counts, although its exact mechanism in this context remains unclear .

1. Wilson's Disease

A study demonstrated that incremental dosing of penicillamine (starting at 250 mg/day) effectively mobilizes copper from tissues while minimizing side effects through gradual tolerance development. However, severe adverse reactions necessitated discontinuation in 20-30% of patients .

2. Primary Biliary Cirrhosis

In a double-blind trial involving 227 patients with advanced primary biliary cirrhosis, penicillamine did not show significant therapeutic benefits compared to placebo. The study highlighted the need for careful patient selection and monitoring due to potential side effects .

Adverse Effects and Safety Profile

This compound is associated with various side effects that can limit its use:

- Allergic Reactions: Occur in approximately 33% of patients, often manifesting as rashes or systemic symptoms .

- Gastrointestinal Issues: Patients may experience oral ulcers and taste alterations.

- Pulmonary Complications: Rarely, it can lead to obliterative bronchiolitis .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Therapeutic Use | Side Effects |

|---|---|---|---|

| Penicillamine | Chelates copper and other heavy metals | Wilson's disease, rheumatoid arthritis | Allergies, gastrointestinal issues |

| D-Penicillamine | Active enantiomer; similar chelation properties | Wilson's disease | Similar to penicillamine |

| Thiazolidine-4-carboxylic acid | Chelation and antioxidant properties | Potentially for metal toxicity | Not extensively studied |

Propiedades

IUPAC Name |

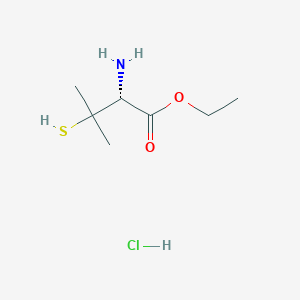

ethyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-4-10-6(9)5(8)7(2,3)11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLUPDMMNAQKQC-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)(C)S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.